Parathion-ethyl D10

Catalog No.
S1771191
CAS No.
350820-04-1
M.F
C10H14NO5PS
M. Wt
301.319
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Parathion-ethyl D10

CAS Number

350820-04-1

Product Name

Parathion-ethyl D10

IUPAC Name

(4-nitrophenoxy)-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane

Molecular Formula

C10H14NO5PS

Molecular Weight

301.319

InChI

InChI=1S/C10H14NO5PS/c1-3-14-17(18,15-4-2)16-10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

LCCNCVORNKJIRZ-MWUKXHIBSA-N

SMILES

CCOP(=S)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

Parathion A-d10; Parathion-ethyl-d10; Penncap E-d10; RB-d10; Rhodiasol-d10; Rhodiatox-d10; Selephos-d10; Super Rodiatox-d10; Thiomex-d10; Thiophos-d10; Thiophos 3422-d10; Vitrex-d10; AAT-d10; AATP-d10; Alkron-d10; Alleron-d10; American Cyanamid 3422-

Internal Standard in Analytical Chemistry:

Parathion-ethyl D10 serves as an internal standard in various analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) [, ]. An internal standard is a compound added to a sample in a known amount to help quantify the target analyte (Parathion-ethyl) in the sample. Since Parathion-ethyl D10 has identical chemical properties to Parathion-ethyl except for the presence of ten deuterium atoms, it experiences similar behavior during the analytical process. This allows scientists to account for variations in factors like instrument response, recovery efficiency, and matrix effects, leading to more accurate and reliable quantification of the target analyte [].

Environmental Fate and Degradation Studies:

Parathion-ethyl D10 is employed in environmental fate studies to investigate the degradation pathways and environmental behavior of Parathion-ethyl []. Researchers can track the fate of Parathion-ethyl in the environment by introducing Parathion-ethyl D10 into soil, water, or other environmental compartments. By monitoring the presence and transformation of the isotopically labeled compound using techniques like mass spectrometry, scientists can gain insights into the degradation mechanisms, persistence, and potential environmental risks associated with Parathion-ethyl [].

Parathion-ethyl D10 is a stable isotopically labeled derivative of parathion, an organophosphate insecticide and acaricide. The compound is characterized by its chemical formula C10H14D10NO5PSC_{10}H_{14}D_{10}NO_{5}PS and is primarily used in research settings to study the behavior and metabolism of parathion in biological systems. Parathion was initially developed in the 1940s and is known for its high toxicity, particularly affecting the nervous system by inhibiting acetylcholinesterase, an essential enzyme for nerve function .

Parathion-ethyl D10 undergoes various chemical transformations similar to those of its non-labeled counterpart. Key reactions include:

  • Oxidation to Paraoxon: Upon ingestion, parathion-ethyl D10 can be oxidized to paraoxon, which is the more toxic form.
    (C2H5)2P(S)OC6H4NO2+12O2(C2H5)2P(O)OC6H4NO2+S(C_{2}H_{5})_{2}P(S)OC_{6}H_{4}NO_{2}+\frac{1}{2}O_{2}\rightarrow (C_{2}H_{5})_{2}P(O)OC_{6}H_{4}NO_{2}+S
  • Hydrolysis: This reaction leads to the formation of diethyl thiophosphate and 4-nitrophenol, rendering the compound less toxic.
    (C2H5)2P(S)OC6H4NO2+H2OHOC6H4NO2+(C2H5)2P(S)OH(C_{2}H_{5})_{2}P(S)OC_{6}H_{4}NO_{2}+H_{2}O\rightarrow HOC_{6}H_{4}NO_{2}+(C_{2}H_{5})^{2}P(S)OH
  • Reduction: Under anaerobic conditions, the nitro group can be reduced to an amine.
    (C2H5)2P(S)OC6H4NO2+6H(C2H5)2P(S)OC6H4NH2+2H2O(C_{2}H_{5})^{2}P(S)OC_{6}H_{4}NO_{2}+6H\rightarrow (C_{2}H_{5})^{2}P(S)OC_{6}H_{4}NH_{2}+2H_{2}O

These reactions emphasize the compound's potential for environmental degradation and transformation within biological systems .

Parathion-ethyl D10 exhibits significant biological activity primarily due to its ability to inhibit acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine at nerve synapses, causing overstimulation of the nervous system. Symptoms of exposure can include headaches, convulsions, respiratory distress, and potentially fatal outcomes if not treated promptly . The compound's toxicity extends beyond insects, posing risks to humans and other non-target organisms.

The synthesis of parathion-ethyl D10 typically involves:

  • Chlorination of Diethyl Dithiophosphoric Acid: This step generates diethylthiophosphoryl chloride.
    2(C2H5)2P(S)SH+3Cl22(C2H5)2P(S)Cl+S2Cl2+2HCl2(C_{2}H_{5})^{2}P(S)SH+3Cl_2\rightarrow 2(C_{2}H_{5})^{2}P(S)Cl+S_2Cl_2+2HCl
  • Reaction with Sodium 4-Nitrophenolate: The chloride reacts with sodium 4-nitrophenolate to produce parathion.
    (C2H5)2P(S)Cl+NaOC6H4NO2(C2H5)2P(S)OC6H4NO2+NaCl(C_{2}H_{5})^{2}P(S)Cl+NaOC_6H_4NO_2\rightarrow (C_{2}H_{5})^{2}P(S)OC_6H_4NO_2+NaCl

These methods highlight the chemical pathways involved in creating this isotopically labeled compound .

Parathion-ethyl D10 is primarily used in:

  • Research: As a tracer in studies examining the metabolism of organophosphates in biological systems.
  • Environmental Monitoring: To detect and quantify parathion residues in various matrices, including water and soil.

Its isotopic labeling allows for precise tracking in complex biological environments .

Studies involving parathion-ethyl D10 focus on its interactions with biological systems, particularly regarding its metabolism and toxicological effects. Research indicates that the compound's metabolism can vary significantly across different species, which is crucial for understanding its ecological impact and potential risks to human health . Interaction studies also explore how parathion-ethyl D10 competes with other substrates for acetylcholinesterase binding sites.

Parathion-ethyl D10 shares structural similarities with several other organophosphate compounds. Here are some notable comparisons:

Compound NameChemical FormulaUnique Features
ParathionC10H14NO5PSC_{10}H_{14}NO_5PSHighly toxic; widely banned due to health risks.
MalathionC_{10}H_{19)O_6PSLess toxic than parathion; used in agriculture.
ChlorpyrifosC_{9}H_{11)Cl_3NO_3PSBroad-spectrum insecticide; less toxic than parathion.
DiazinonC{12}{N{4}{O{3}{PSUsed against pests; has a different mechanism of action.

Parathion-ethyl D10 is unique due to its isotopic labeling, which allows for specific research applications not available with other compounds .

XLogP3

3.8

Wikipedia

O,O-Bis[(~2~H_5_)ethyl] O-(4-nitrophenyl) phosphorothioate

Dates

Modify: 2023-08-15

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